molecular formula C17H20N8O4 B2896725 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1171469-15-0

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

Cat. No. B2896725
CAS RN: 1171469-15-0
M. Wt: 400.399
InChI Key: ZODVHRRWHOLIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H20N8O4 and its molecular weight is 400.399. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

One key area of research involves the synthesis of heterocycles incorporating the antipyrine moiety, which demonstrates the compound's potential in antimicrobial activities. The synthesis process utilizes a key intermediate, leading to the creation of new heterocyclic compounds characterized by their antimicrobial properties. This approach highlights the compound's relevance in developing antimicrobial agents, with representative compounds tested and evaluated for their effectiveness against microbes (Bondock, Rabie, Etman, & Fadda, 2008).

Radioligand Development for A2B Adenosine Receptors

Another significant application is in the development of selective antagonist ligands for A2B adenosine receptors. Research on MRE 2029-F20, a compound closely related to the query, showcases its use as a selective antagonist radioligand, with potential implications for pharmacological characterization and therapeutic interventions targeting human A2B adenosine receptor subtypes (Baraldi et al., 2004).

Novel Purine Derivatives with Biological Properties

Further research delves into the synthesis of novel purine derivatives containing pyridopyrimidine, pyrazolopyridine, and pyranonapthyridine rings, demonstrating the compound's versatility in forming structures with antimicrobial, antioxidant, and anticancer properties. This exploration not only expands the chemical diversity of purine derivatives but also provides insight into their potential biological activities, offering a foundation for future therapeutic applications (Verma et al., 2021).

Antitumor Activity of Pyrimidiopyrazole Derivatives

Investigations into the synthesis, antitumor activity, and molecular docking of pyrimidiopyrazole derivatives highlight the compound's relevance in cancer research. By evaluating these derivatives against various cancer cell lines, researchers can identify promising candidates for further development as anticancer agents, underscoring the compound's potential in oncological therapeutics (Fahim, Elshikh, & Darwish, 2019).

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O4/c1-8-5-9-12(21-24(4)13(9)20-15(8)27)19-10(26)6-25-7-18-14-11(25)16(28)23(3)17(29)22(14)2/h7-8H,5-6H2,1-4H3,(H,20,27)(H,19,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODVHRRWHOLIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

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